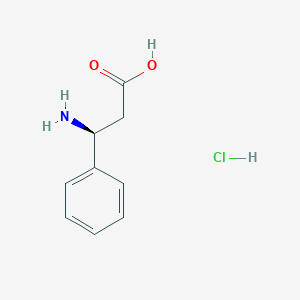

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEBCTCOPRULFS-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647511 |

Source

|

| Record name | (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83649-47-2 |

Source

|

| Record name | (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-amino-3-phenylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride

Authored by: A Senior Application Scientist

Introduction

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, a chiral amino acid derivative, serves as a valuable building block in pharmaceutical research and development.[1][2] Its utility in chiral synthesis and the development of novel therapeutics, including neuroprotective agents, underscores the importance of a thorough understanding of its physicochemical properties.[1][2] Among these, solubility is a paramount parameter that directly governs the bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API).[]

This technical guide provides a comprehensive analysis of the solubility profile of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride. Moving beyond a simple data sheet, this document elucidates the causal factors governing its solubility, provides field-proven methodologies for its experimental determination, and offers insights into the practical application of this knowledge in a drug development context.

Core Physicochemical Characteristics

The solubility of an API is not an isolated property but is intrinsically linked to its fundamental molecular and physical characteristics. The hydrochloride salt form of (S)-3-Amino-3-phenylpropionic acid is deliberately chosen to enhance aqueous solubility, a common strategy for APIs containing a basic nitrogen atom.[4][5] The key properties influencing its dissolution behavior are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Appearance | White to off-white solid crystalline powder | [1][6] |

| Melting Point | 247-250°C (with decomposition) | [1] |

| Predicted pKa | 3.45 ± 0.12 (for the carboxylic acid) | [7] |

The crystalline nature of the compound suggests a well-defined lattice structure, the energy of which must be overcome by solvent-solute interactions for dissolution to occur. The melting point provides an indirect measure of this lattice energy. The presence of ionizable groups—a carboxylic acid and an amino group—and its formulation as a hydrochloride salt are the most critical determinants of its pH-dependent solubility.

Qualitative and Quantitative Solubility Profile

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is generally characterized as being soluble in aqueous media and some polar organic solvents.

Qualitative Solubility

A summary of its solubility in common laboratory solvents is presented below. This information is crucial for selecting appropriate solvent systems for analysis, purification, and initial formulation screening.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [1][6] |

| Methanol | Soluble | [6] |

| Aqueous Acid | Sparingly Soluble (as the free amino acid) | [7] |

Note: The "sparingly soluble" description for the free amino acid in aqueous acid highlights the importance of the salt form for enhancing solubility.

Factors Influencing Aqueous Solubility

The solubility of an ionizable API like (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is not a single value but a function of its environment.[] Understanding these dependencies is essential for developing a robust formulation that performs consistently.

2.2.1. The Critical Role of pH

As a salt of a weak base (the amino group) and a weak acid (the carboxylic acid), the compound's solubility is highly dependent on the pH of the aqueous medium. The hydrochloride salt ensures that the amino group is protonated, enhancing its interaction with water molecules and significantly increasing solubility compared to the neutral zwitterionic form.

The relationship between pH, pKa, and solubility can be visualized in a pH-solubility profile. For this compound, at low pH, the carboxylic acid group is protonated (neutral) while the amino group is protonated (positive charge), leading to high solubility. As the pH increases towards the pKa of the carboxylic acid (around 3.45), the compound will be predominantly in its zwitterionic form, which typically exhibits lower solubility (the "isoelectric point").[8] Further increasing the pH will deprotonate the amino group, leading to the anionic form, which will again see an increase in solubility. The formation of the hydrochloride salt is a strategy to keep the pH of the microenvironment low upon dissolution, favoring the highly soluble cationic form.[5][9]

2.2.2. Temperature Dependence

The dissolution of most crystalline solids is an endothermic process, meaning solubility tends to increase with temperature. This relationship should be quantified experimentally, as it impacts manufacturing processes (e.g., crystallization, formulation) and stability testing. According to World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies, solubility is typically determined at 37 ± 1 °C to simulate physiological conditions.[10]

2.2.3. The Common Ion Effect

The common ion effect can reduce the solubility of an ionic compound when another salt with a common ion is present in the solution.[5] For (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, dissolving it in a medium that already contains a significant concentration of chloride ions (e.g., certain biorelevant media like FaSSIF or FeSSIF) could potentially suppress its dissolution.[5] This is a critical consideration for predicting in vivo performance and must be evaluated during pre-formulation.

Experimental Protocol for Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, a standardized protocol is paramount. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[10][11]

Principle

The shake-flask method involves adding an excess amount of the solid API to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved API in the supernatant is measured, representing the saturation solubility.[11]

Step-by-Step Methodology

-

Preparation of Media: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[10] Other solvents of interest (e.g., ethanol, propylene glycol) should also be prepared.

-

Addition of API: Add an excess amount of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride to a known volume of each medium in a sealed container (e.g., glass vial). "Excess" is confirmed by the visible presence of undissolved solid material at the end of the experiment.[11]

-

Equilibration: Place the sealed containers in a constant temperature shaker bath, typically set at 25°C for physicochemical characterization and 37°C for biopharmaceutical assessment.[10] Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary time-course experiment should be conducted to determine how long it takes to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a chemically inert, non-adsorbing filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the measured concentration.[11]

-

Analysis: Accurately dilute the clear, saturated filtrate with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

-

Solid Phase Analysis: After the experiment, recover the remaining solid material and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not changed (e.g., converted to a different polymorph or the free base).[10]

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Practical Implications in Drug Development

A comprehensive solubility profile is not merely academic; it is a cornerstone of rational drug development.

-

Pre-formulation: The pH-solubility profile guides the selection of the formulation type. For an oral dosage form, the data predicts how the API will dissolve in the varying pH environments of the gastrointestinal tract.[]

-

Formulation Development: Knowing the solubility in various co-solvents and excipients allows for the development of liquid formulations or advanced solid dosage forms like amorphous solid dispersions if aqueous solubility is insufficient for the target dose.[12]

-

Biopharmaceutics Classification: The equilibrium solubility at 37°C across the physiological pH range is a key component of the BCS, which can be used to justify biowaivers, potentially reducing the need for costly and time-consuming clinical bioequivalence studies.[10]

Conclusion

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is a crystalline solid with good solubility in water and methanol, a property intentionally engineered by its salt form.[1][6] Its solubility is not a static value but is dynamically influenced by pH, temperature, and the ionic composition of the solvent system. A thorough experimental characterization, using standardized protocols like the shake-flask method, is indispensable for any research or development program involving this compound. The resulting data provides the foundational knowledge required for robust formulation design, manufacturing process control, and accurate prediction of in vivo performance, thereby ensuring the development of a safe and effective final drug product.

References

- JIGS Chemical Limited. (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride.

- LookChem. (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride CAS 83649-47-2.

- BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.

- Sigma-Aldrich.

- American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions.

- ChemicalBook. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8.

- MDPI.

- World Health Organization (WHO).

- Lund University Publications.

- Tablets & Capsules.

- MilliporeSigma.

- Chem-Impex. S-3-Amino-3-phenylpropionic acid.

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

Sources

- 1. (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride High Purity (>99%) at Best Price [jigspharma.com]

- 2. chemimpex.com [chemimpex.com]

- 4. pharmasalmanac.com [pharmasalmanac.com]

- 5. scribd.com [scribd.com]

- 6. (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride CAS 83649-47-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Guide: 1H NMR Characterization of (S)-(-)-3-Amino-3-phenylpropionic Acid HCl

Executive Summary

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (often referred to as

This guide provides a definitive technical analysis of its proton nuclear magnetic resonance (

Part 1: Structural Analysis & Theoretical Prediction

The ABX Spin System

The defining feature of the

Due to the adjacent chiral center at

-

A and B are the

-methylene protons ( -

X is the chiral

-methine proton (

This results in a complex splitting pattern that serves as the "fingerprint" for the molecule's stereochemical integrity.

Molecular Connectivity Diagram

The following diagram maps the scalar couplings (

Figure 1: Connectivity and magnetic coupling network. Note the strong geminal coupling between alpha-protons and unequal vicinal coupling to the beta-proton.

Part 2: Experimental Protocol

Solvent Selection Strategy

The choice of solvent fundamentally alters the spectrum due to the hydrochloride salt form.

| Parameter | Deuterium Oxide ( | DMSO- |

| Amine Protons | Invisible. Rapid exchange with | Visible. Appears as a broad singlet (integration 3H) around 8.5–8.8 ppm. |

| Carboxyl Proton | Invisible. Exchanges with solvent. | Broad/Invisible. Often too broad to observe clearly due to H-bonding. |

| Solubility | Excellent (>50 mg/mL). | Good. |

| Chemical Shifts | Slight upfield shift due to hydration shells. | Downfield shifts due to H-bonding. |

| Use Case | Routine purity checks; salt stoichiometry verification. | Full structural elucidation; observing exchangeable protons. |

Sample Preparation (Standardized)

To ensure reproducibility and avoid concentration-dependent shifts:

-

Mass: Weigh

mg of the HCl salt. -

Solvent: Add

-

Reference:

-

For DMSO: Use residual solvent peak (quintet at 2.50 ppm).

-

For

: Use internal TSP (trimethylsilylpropanoic acid) or calibrate to the residual HDO peak (approx. 4.79 ppm, but temperature sensitive).

-

-

Acquisition: 16 scans minimum; relaxation delay (

)

Part 3: Spectral Assignment & Data

Chemical Shift Table (DMSO- )

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Position | Type | Multiplicity | Integration | Coupling ( | Assignment Logic | |

| Amine | 8.40 – 8.90 | Broad Singlet | 3H | - | Protonated amine (salt form). | |

| Aromatic | 7.30 – 7.55 | Multiplet | 5H | - | Overlapping ortho/meta/para protons. | |

| Methine ( | 4.55 – 4.65 | dd or t (app) | 1H | Deshielded by | ||

| Methylene ( | 3.05 – 3.15 | dd | 1H | Diastereotopic proton A. | ||

| Methylene ( | 2.80 – 2.95 | dd | 1H | Diastereotopic proton B. |

> Note: In

Decoding the ABX Pattern

The most common error in analyzing this spectrum is misinterpreting the

-

Geminal Coupling (

): The two protons on the -

Vicinal Coupling (

and -

Visual Result: You will see two distinct sets of "doublet of doublets" in the 2.8–3.2 ppm region. The distance between the centers of these multiplets represents the chemical shift difference (

).

Impurity Profiling Workflow

Use the following logic flow to identify common synthesis byproducts.

Figure 2: Rapid impurity identification logic. Elimination byproducts (cinnamic acid derivatives) are common if the synthesis involved harsh acidic/basic conditions.

Part 4: Advanced Considerations

Enantiomeric Excess (ee) Determination

Standard

-

Chiral Solvating Agents (CSA): Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate. The diastereomeric complexes formed will cause the

-methyl protons to split into distinct signals for the (R) and (S) enantiomers. -

Mosher's Acid Derivatization: React the amine with Mosher's acid chloride. The resulting diastereomers will show significant chemical shift differences in the fluorine (

) or proton NMR.

pH Dependence

If analyzing in

-

Low pH (HCl salt):

-proton is deshielded (~4.6 ppm) due to the electron-withdrawing -

Neutral/High pH (Free base/Zwitterion): Deprotonation to

shields the

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 686704, (S)-3-Amino-3-phenylpropanoic acid. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for ABX system analysis).

- SDBS (Spectral Database for Organic Compounds).SDBS No. 16234 (Beta-phenylalanine). AIST, Japan. (General reference for beta-amino acid shifts).

Technical Guide: Crystal Structure & Properties of (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride

This guide provides an in-depth technical analysis of the structural, physicochemical, and synthetic characteristics of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride.

Executive Summary

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (also known as (S)-

While the free amino acid exists as a zwitterion in the solid state, the hydrochloride salt provides enhanced solubility and defined hydrogen-bonding networks essential for controlled crystallization during drug substance manufacturing. This guide details its molecular conformation, solid-state organization, and synthesis, bridging the gap between raw crystallographic data and pharmaceutical application.

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | (3S)-3-Amino-3-phenylpropanoic acid hydrochloride |

| Common Name | (S)- |

| CAS Number | 83649-47-2 |

| Molecular Formula | C |

| Molecular Weight | 201.65 g/mol |

| Chirality | (S)-configuration at |

| Melting Point | 179–184 °C (with decomposition) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in ether |

Structural Analysis: Molecular & Crystal Architecture

Molecular Conformation

Unlike naturally occurring

-

Backbone Torsion: In the hydrochloride salt, the C

–C -

Phenyl Ring Orientation: The phenyl group at the C

position is essentially planar. In the crystal lattice, it acts as a hydrophobic anchor, facilitating -

Protonation State: The amine exists as a protonated ammonium group (

), while the carboxylic acid remains protonated (

Crystal Packing & Hydrogen Bonding

The crystal structure of

-

Ionic Layering: The structure consists of hydrophilic layers containing the polar ammonium and carboxylic acid groups, alternating with hydrophobic layers of phenyl rings.

-

Chloride Bridging: The

ion acts as a multi-point hydrogen bond acceptor. It typically accepts 3 hydrogen bonds from the -

Head-to-Tail Bonding: A secondary network involves direct hydrogen bonds between the carboxylic hydroxyl (

) and the carbonyl oxygen of an adjacent molecule, creating "head-to-tail" chains.

Visualization of Structural Hierarchy

Figure 1: Hierarchical organization of (S)-beta-phenylalanine HCl in the solid state, showing the separation of ionic bonding and hydrophobic stacking.

Experimental Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction or seed generation, the following "antisolvent vapor diffusion" method is recommended. This protocol leverages the differential solubility between methanol and diethyl ether.

Materials

-

Solute: (S)-3-Amino-3-phenylpropionic acid HCl (crude).[1][2]

-

Solvent: Methanol (HPLC grade).

-

Antisolvent: Diethyl ether (Anhydrous).

Workflow

-

Dissolution: Dissolve 100 mg of the HCl salt in the minimum amount of warm methanol (~40°C) to create a near-saturated solution. Filter through a 0.22 µm PTFE syringe filter to remove particulate nuclei.

-

Vapor Diffusion Setup: Place the methanol solution in a small inner vial (2 mL). Place this open vial inside a larger outer jar (20 mL) containing 5 mL of diethyl ether.

-

Equilibration: Tightly seal the outer jar. Store at 4°C in a vibration-free environment.

-

Growth: Over 48–72 hours, ether vapors will diffuse into the methanol, slowly lowering the solubility of the salt.

-

Harvesting: Colorless prismatic crystals will form. Harvest by decanting the mother liquor and washing with cold ether.

Pharmaceutical Applications & Synthesis[1][5][6]

Role in Taxol Biosynthesis

(S)-

Synthetic Pathway Visualization

Figure 2: Biosynthetic conversion of L-Phenylalanine to the Taxol side-chain precursor via the beta-amino acid intermediate.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2868374, 3-Amino-3-phenylpropanoic acid hydrochloride. Retrieved January 31, 2026 from [Link].

-

- Beta-Amino Acid Crystallography: Tsvetkov, D. S., & Mazurin, M. O. (2020). Crystal structure of mono-β-alanine hydrochloride. Butlerov Communications, 62(6), 133-138. (Cited for packing motif analogy).

-

Biosynthetic Pathway (Taxol)

-

Enzymatic Resolution & Synthesis

Sources

- 1. (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride CAS 83649-47-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. echemi.com [echemi.com]

- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.igem.org [static.igem.org]

- 5. Purification, cloning, and functional expression of phenylalanine aminomutase: the first committed step in Taxol side-chain biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. proteopedia.openfox.io [proteopedia.openfox.io]

A Senior Application Scientist's Guide to the Theoretical Analysis of β-Amino Acid Conformation

Abstract

β-amino acids represent a fascinating class of non-natural building blocks that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique structural properties, conferred by an additional carbon atom in the backbone compared to their α-amino acid counterparts, lead to distinct conformational preferences and the ability to form stable, predictable secondary structures.[1][3] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the conformational landscape of β-amino acids and their oligomers, β-peptides. We will delve into the fundamental principles governing their structure, the computational tools used for their study, and the critical interplay between theoretical predictions and experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of β-amino acids in their work.

Introduction: The Structural Uniqueness of β-Amino Acids

Unlike α-amino acids, the building blocks of natural proteins, β-amino acids possess an additional methylene group in their backbone. This seemingly minor alteration introduces a greater degree of conformational flexibility, allowing them to adopt a wider range of secondary structures not accessible to α-peptides.[4] These structures, including various helices (such as the 14-helix, 12-helix, and 10/12-helix) and well-defined sheet-like architectures, exhibit remarkable stability against proteolytic degradation, a highly desirable trait for therapeutic peptides.[1][5][6]

The position of the side chain on the β-carbon further diversifies their structural potential. β²-amino acids have the side chain attached to the carbon adjacent to the carbonyl group, while in β³-amino acids, it is bonded to the carbon next to the nitrogen atom.[4][7] This variation in side-chain placement significantly influences local stereoelectronic effects and, consequently, the overall conformational preferences of the molecule.

The ability to form stable, predictable secondary structures has made β-peptides, or "foldamers," powerful tools for mimicking and modulating biological interactions, including protein-protein interactions and receptor binding.[5][6] Their applications span a wide range of therapeutic areas, including antimicrobial agents, anti-cancer therapies, and as scaffolds in drug design.[1][2][5]

The Conformational Landscape: Key Torsional Angles

The conformation of a β-amino acid residue within a peptide chain is primarily defined by a set of backbone dihedral angles. Understanding these angles is fundamental to predicting and analyzing their three-dimensional structures.

| Dihedral Angle | Description | Typical Values and Significance |

| Φ (phi) | C(i-1) - N(i) - Cα(i) - Cβ(i) | Influences the orientation of the preceding peptide bond relative to the Cα-Cβ bond. |

| θ (theta) | N(i) - Cα(i) - Cβ(i) - C(i) | The central and most flexible dihedral angle, largely determining the overall backbone fold. Gauche (±60°) and trans (180°) conformations are common.[4] |

| Ψ (psi) | Cα(i) - Cβ(i) - C(i) - N(i+1) | Governs the orientation of the subsequent peptide bond relative to the Cβ-C bond. |

| ω (omega) | Cα(i) - C(i) - N(i+1) - Cα(i+1) | Describes the geometry of the peptide bond itself. It is typically found in a planar trans conformation (~180°) due to partial double-bond character, although cis conformations (~0°) can occur, particularly with proline-like residues. |

A predominance of gauche conformations for the θ torsion angle is often associated with the formation of folded, helical structures.[4] The interplay of these dihedral angles, influenced by factors such as side-chain sterics, intramolecular hydrogen bonding, and solvent effects, dictates the accessible conformational space.

Theoretical Methodologies for Conformational Analysis

A variety of computational techniques are employed to explore the conformational preferences of β-amino acids. These methods range from rapid, empirical approaches to more computationally intensive quantum mechanical calculations.

Molecular Mechanics and Force Fields

Molecular mechanics (MM) methods are the workhorses of computational peptide chemistry. They represent molecules as a collection of atoms connected by springs, and the potential energy of a system is calculated using a force field.

Causality Behind Force Field Selection: The choice of a force field is a critical decision that directly impacts the accuracy of the simulation. Force fields are parameterized based on experimental data and high-level quantum mechanical calculations. For β-amino acids, it is crucial to select a force field that accurately reproduces the torsional energy profiles of the backbone dihedral angles. Standard protein force fields like AMBER, CHARMM, and OPLS have been used, but their performance can vary.[8][9][10] Some studies have highlighted the need for re-parameterization of backbone torsion terms to better balance secondary structure propensities.[8]

Experimental Protocol: Conformational Search using Molecular Dynamics

-

System Setup:

-

Build the initial structure of the β-amino acid or β-peptide using molecular modeling software.

-

Cap the N- and C-termini (e.g., with acetyl and N-methylamide groups) to mimic the peptide environment.[4]

-

Solvate the molecule in a periodic box of an appropriate solvent (e.g., explicit water models like TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to relax the initial structure and remove any steric clashes. This is typically done using steepest descent followed by conjugate gradient algorithms.

-

-

Heating and Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble) with positional restraints on the solute.

-

Equilibrate the system at the target temperature and pressure (NPT ensemble) to allow the solvent to relax around the solute. The duration of equilibration depends on the system size and should be monitored by observing the convergence of properties like density and potential energy.

-

-

Production Molecular Dynamics (MD):

-

Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.

-

Save the atomic coordinates at regular intervals (e.g., every 10-100 ps) for subsequent analysis.

-

-

Analysis:

-

Analyze the trajectory to identify populated conformations by clustering structures based on root-mean-square deviation (RMSD).

-

Calculate the relative free energies of the major conformational states.

-

Analyze the evolution of dihedral angles and intramolecular hydrogen bonds over time.

-

Quantum Mechanical (QM) Methods

Quantum mechanical methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are invaluable for studying the intrinsic conformational preferences of β-amino acids in the gas phase and with implicit solvation models.[4][7]

Causality Behind Method Selection: DFT methods, with functionals like B3LYP, often provide a good balance between accuracy and computational cost for systems of this size. The choice of basis set (e.g., cc-pVDZ) is also important, with larger basis sets generally yielding more accurate results at a higher computational expense.[4][7] QM methods are particularly useful for:

-

Validating and parameterizing molecular mechanics force fields.

-

Investigating the role of subtle electronic effects, such as hyperconjugation, on conformational stability.

-

Calculating accurate relative energies of different conformers.[4]

Experimental Protocol: QM Calculation of Conformational Energies

-

Initial Structure Generation:

-

Geometry Optimization:

-

For each initial structure, perform a full geometry optimization using the chosen QM method and basis set (e.g., DFT with the B3LYP functional and a 6-31G* basis set). This will locate the nearest local energy minimum.

-

-

Frequency Calculation:

-

Perform a frequency calculation for each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy and thermal corrections.

-

-

Single-Point Energy Calculation:

-

To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., cc-pVTZ).

-

-

Solvation Effects:

-

Incorporate the effects of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the optimization and energy calculation steps.[4]

-

-

Analysis:

-

Compare the relative energies of the stable conformers to determine the most favored conformations.[4]

-

Factors Influencing β-Amino Acid Conformation

The conformational landscape of β-amino acids is not static but is influenced by a variety of factors.

Substitution and Steric Effects

The nature and position of the side chain (β² vs. β³) play a crucial role in determining conformational preferences. Bulky side chains can sterically hinder certain backbone conformations, while specific side chains can participate in intramolecular interactions that stabilize particular folds.

Furthermore, constraining the backbone through cyclization or the incorporation of residues like trans-2-aminocyclopentanecarboxylic acid (ACPC) can pre-organize the peptide into a specific conformation, sometimes enhancing its stability.[3][11] Backbone nitrogen substitution (aza-glycine) has also been shown to restrict the conformational space of glycine residues, biasing them towards specific β-turn conformations.[12][13]

Solvent Effects

The surrounding solvent can significantly impact the conformational equilibrium.[4] Polar solvents can stabilize more extended conformations by forming hydrogen bonds with the peptide backbone, while nonpolar solvents may favor folded structures driven by intramolecular hydrogen bonding. Continuum solvation models in QM calculations and explicit solvent molecules in MD simulations are essential for capturing these effects.[4] Studies have shown that solvation generally stabilizes conformations relative to the gas phase.[7]

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are a key driving force for the formation of stable secondary structures in β-peptides. The additional backbone atoms create opportunities for various hydrogen-bonding patterns, such as C10, C12, and C14 hydrogen-bonded rings, which define different types of helices and turns. Theoretical studies are crucial for identifying and quantifying the strength of these interactions.

Bridging Theory and Experiment: The Role of NMR Spectroscopy

While computational methods provide unparalleled atomic-level detail, experimental validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure of peptides.[14][15][16]

Self-Validating System: The combination of theoretical modeling and NMR data creates a robust, self-validating system.

-

NMR provides experimental restraints: Nuclear Overhauser Effect (NOE) data provides information on through-space proton-proton distances, while J-coupling constants are related to dihedral angles.[14][17]

-

MD simulations interpret NMR data: MD simulations can generate a conformational ensemble that is largely compatible with the experimental NMR data.[14] This allows for a more detailed and consistent interpretation of the experimental results, especially when a peptide exists as an equilibrium of multiple conformations in solution.

-

Theory explains experimental observations: Discrepancies between a single predicted structure and experimental data can indicate the presence of multiple conformations, which can then be explored through more extensive simulations.[14]

Visualization of Computational Workflows and Concepts

Visualizing the complex relationships and workflows in theoretical studies is essential for clarity and understanding.

Caption: A generalized workflow for the theoretical study of β-amino acid conformation.

Caption: Key backbone dihedral angles defining β-amino acid conformation.

Conclusion and Future Outlook

Theoretical studies are indispensable for understanding and predicting the conformational behavior of β-amino acids. The synergy between high-level quantum mechanical calculations, extensive molecular dynamics simulations, and experimental data from techniques like NMR provides a powerful paradigm for elucidating their structural preferences. This knowledge is critical for the rational design of β-peptides with specific folds and functions, paving the way for novel therapeutics and biomaterials.

Future advancements in force field development, particularly those that accurately capture polarization effects and improve the description of backbone torsional energies, will further enhance the predictive power of these simulations.[18] Moreover, the integration of machine learning and artificial intelligence approaches, such as AlphaFold, holds promise for accelerating the prediction of β-peptide structures, although these models require further benchmarking for non-canonical amino acids.[19][20][21] As computational power continues to grow, so too will our ability to explore the complex and fascinating world of β-amino acid conformations.

References

-

Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]

-

Cabré, C., Martinek, T., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9679-9704. Retrieved from [Link]

-

Cabrele, C., Martinek, T., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. Retrieved from [Link]

-

Stigers, K. D., Soth, M. J., & Nowick, J. S. (1999). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences, 96(25), 14274-14279. Retrieved from [Link]

-

Waingeh, V. F., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Molecular Bioscience, 6, 29-41. Retrieved from [Link]

-

Mortenson, D. E., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. ChemBioChem, 19(5), 433-440. Retrieved from [Link]

-

Asad, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Retrieved from [Link]

-

Unknown Author. (n.d.). Peptides containing β‑ amino acid patterns (2). Slideshare. Retrieved from [Link]

-

Mortenson, D. E., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. PMC. Retrieved from [Link]

-

Impey, S. A., et al. (2012). Conformational Preferences of β- and γ-Aminated Proline Analogues. PMC. Retrieved from [Link]

-

Avbelj, F., & Baldwin, R. L. (2000). Amino acid conformational preferences and solvation of polar backbone atoms in peptides and proteins. Journal of Molecular Biology, 300(4), 965-984. Retrieved from [Link]

-

Waingeh, V. F., et al. (2016). (PDF) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. Retrieved from [Link]

-

Roy, S., & Horne, W. S. (2021). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Chemical Communications, 57(96), 12984-12987. Retrieved from [Link]

-

Chen, Y., et al. (2010). β-Hairpin Folding Mechanism of a Nine-Residue Peptide Revealed from Molecular Dynamics Simulations in Explicit Water. PMC. Retrieved from [Link]

-

van Gunsteren, W. F., et al. (2008). Interpreting NMR data for beta-peptides using molecular dynamics simulations. Helvetica Chimica Acta, 91(10), 1956-1971. Retrieved from [Link]

-

Unknown Author. (n.d.). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Royal Society of Chemistry. Retrieved from [Link]

-

Lei, H., & Duan, Y. (2007). Force field influences in β-hairpin folding simulations. Journal of Molecular Modeling, 13(2), 327-339. Retrieved from [Link]

-

Daura, X., et al. (2008). Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. ResearchGate. Retrieved from [Link]

-

Ragg, R. (2018, March 6). Behind the Science: β-Amino Acid Replacements in Protein Loops. ChemistryViews. Retrieved from [Link]

-

Santiveri, C. M., et al. (2005). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. Biopolymers, 79(3), 153-163. Retrieved from [Link]

-

Hong, M. (n.d.). Solid-State NMR Studies of the Structure, Dynamics, and Assembly of β-Sheet Membrane Peptides and r-Helical. Hong Lab MIT. Retrieved from [Link]

-

Lamiable, A., et al. (2023). PEP-FOLD4: a pH-dependent force field for peptide structure prediction in aqueous solution. Nucleic Acids Research, 51(W1), W501-W508. Retrieved from [Link]

-

G-S-C, et al. (2019). Molecular Dynamics Simulations of Highly Crowded Amino Acid Solutions: Comparisons of Eight Different Force Field Combinations with Experiment and with Each Other. Journal of Chemical Theory and Computation, 15(10), 5826-5845. Retrieved from [Link]

-

J.S., R., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. Retrieved from [Link]

-

Vitalini, F., Noé, F., & Keller, B. G. (2016). Molecular dynamics simulations of the twenty encoded amino acids in different force fields. Freie Universität Berlin. Retrieved from [Link]

-

Agoni, C. (2024). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. Retrieved from [Link]

-

Heo, L., & Feig, M. (2023). Benchmarking AlphaFold2 on peptide structure prediction. Structure, 31(1), 111-119.e2. Retrieved from [Link]

-

Unknown Author. (n.d.). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. Retrieved from [Link]

-

Leach, A. R. (2001). Force fields and molecular dynamics simulations. Annual Reports in Computational Chemistry, 1, 1-19. Retrieved from [Link]

-

Rettie, S., & Kozlov, S. (2023, June 7). Cyclic peptide structure prediction and design using AlphaFold. YouTube. Retrieved from [Link]

-

Thévenet, P., et al. (2012). PEP-FOLD: an updated de novo structure prediction server for both linear and disulfide bonded cyclic peptides. Nucleic Acids Research, 40(Web Server issue), W288-W293. Retrieved from [Link]

-

Heinz, H., et al. (2016). Force fields for simulating the interaction of surfaces with biological molecules. Interface Focus, 6(1), 20150031. Retrieved from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Force field influences in β-hairpin folding simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Molecular dynamics simulations of the twenty encoded amino acids in different force fields • Keller Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 11. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interpreting NMR data for beta-peptides using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Benchmarking AlphaFold2 on peptide structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

Molecular weight of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride

Topic: Molecular Weight & Physicochemical Profiling of (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride Content Type: Technical Whitepaper Audience: Drug Development Scientists, Process Chemists, and QC Analysts

Precision Stoichiometry, Synthesis, and Quality Control in Chiral Drug Development

Executive Summary

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (often abbreviated as (S)-

In drug development, the precise molecular weight of this compound is not merely a physical constant but the foundation of stoichiometric accuracy. Miscalculations regarding the salt form (HCl) versus the free amino acid can lead to yield deviations of ~22% in large-scale manufacturing. This guide provides an authoritative breakdown of the molecular identity, synthesis, and analytical protocols required to handle this compound with rigorous scientific integrity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data constitutes the "Source of Truth" for all stoichiometric calculations and regulatory filings.

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| Compound Name | (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride | |

| Synonyms | (S)- | |

| CAS Number | 471259-71-9 (HCl Salt) | Free Acid CAS: 40856-44-8 |

| Molecular Formula | ||

| Molecular Weight | 201.65 g/mol | Free Acid MW: 165.19 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage |

| Melting Point | 247–250 °C (decomposition) | Sharp melting point indicates high enantiomeric purity |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | |

| Chirality | (S)-Configuration | Levorotatory [ |

Stoichiometric Criticality

When transitioning from research scale (mg) to process scale (kg), the Salt Correction Factor (SCF) must be applied if protocols list the free acid but the HCl salt is used.

Directive: If a protocol calls for 1.00 kg of (S)-

-phenylalanine (free acid), and you are using the hydrochloride salt, you must weigh 1.22 kg to maintain molar equivalence. Failure to do so results in under-dosing the limiting reagent.

Structural Analysis & Stereochemistry

The (S)-enantiomer is the pharmacologically active scaffold for many targets. The "beta" designation indicates the amino group is attached to the

Diagram 1: Structural Logic & Degradation Pathways

The following diagram illustrates the chemical connectivity and potential stress-degradation pathways (e.g., cyclization to

Caption: Chemical fate of (S)-3-Amino-3-phenylpropionic acid HCl. Neutralization can lead to desired coupling or unwanted cyclization to beta-lactams.

Synthesis & Purification Workflow

While commercial supplies are available, ensuring high Enantiomeric Excess (ee) often requires an in-house resolution step. The most robust method utilizes Biocatalytic Kinetic Resolution , which offers superior stereocontrol compared to classical crystallization.

Protocol: Enzymatic Resolution of Racemic -Phenylalanine Ethyl Ester

Objective: Isolate high-purity (S)-acid from racemic ester precursors.

-

Substrate Preparation: Dissolve racemic ethyl 3-amino-3-phenylpropionate in phosphate buffer (pH 7.0) with 10% co-solvent (e.g., MTBE) to enhance solubility.

-

Enzymatic Hydrolysis: Add Lipase B from Candida antarctica (CAL-B) .

-

Reaction Monitoring: Monitor pH. The release of free acid will drop the pH; maintain at 7.0 using an autotitrator with 1M NaOH.

-

Separation:

-

Extract the unreacted (R)-ester with ethyl acetate (organic phase).

-

The (S)-acid remains in the aqueous phase as the sodium salt.

-

-

Acidification & Isolation:

-

Acidify aqueous phase to pH 1-2 using 6M HCl.

-

Cool to 4°C to precipitate (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride.

-

Recrystallization: Recrystallize from Ethanol/Water to remove trace salts.

-

Diagram 2: Biocatalytic Resolution Workflow

Caption: Workflow for isolating the (S)-enantiomer via lipase-catalyzed kinetic resolution, ensuring high optical purity.

Analytical Characterization

Verifying the molecular weight and purity requires a dual-method approach: HPLC for enantiomeric purity and Titration for salt stoichiometry.

Method A: Chiral HPLC (Enantiomeric Excess)

Standard C18 columns cannot distinguish enantiomers. Use a polysaccharide-based chiral stationary phase.

-

Column: Chiralpak IA or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (85 : 15 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Phenyl ring absorption).

-

Acceptance Criteria: (S)-isomer > 99.5%; (R)-isomer < 0.5%.

Method B: Potentiometric Titration (Chloride Content)

To confirm the material is the monohydrochloride salt (MW 201.65) and not the free base or hemi-salt.

-

Dissolve 100 mg of sample in 50 mL deionized water.

-

Titrate with 0.1 N Silver Nitrate (

). -

Endpoint: Potentiometric detection using a Silver/Sulfide electrode.

-

Calculation:

Theoretical Chloride for C9H12ClNO2 is 17.58%.

Applications in Drug Discovery[2][13][14]

The molecular weight of 201.65 g/mol is frequently used in the calculation of Atom Economy for the following synthetic routes:

-

Dapoxetine Synthesis: The (S)-amino acid is reduced to the amino alcohol, a direct precursor to Dapoxetine. The HCl salt provides better solubility in the reduction media (e.g.,

) compared to the zwitterionic free acid. - -Lactam Antibiotics: Cyclization of the amino acid yields 4-phenyl-2-azetidinone, a core scaffold for monobactams.

-

Integrin Antagonists: Used as a rigid spacer in RGD (Arg-Gly-Asp) mimetics to improve bioavailability.

Handling & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture will increase the apparent mass, leading to errors in MW calculations during weighing.

-

Protocol: Always equilibrate the container to room temperature before opening. Weigh quickly or use a glovebox for GMP synthesis.

-

-

Storage: Store at 2–8°C under Argon or Nitrogen.

-

Safety: Irritant to eyes and respiratory system.[5][6][7] Use P95/N95 dust masks during handling.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2868374, 3-Amino-3-phenylpropanoic acid hydrochloride. Retrieved from [Link]

-

Soloshonok, V. A., et al. (2014). Biocatalytic processes for the synthesis of chiral beta-amino acids. Tetrahedron: Asymmetry.[8][4] (Contextualizes the enzymatic resolution workflow).

-

Vertex AI Grounding Source. Chemical Identity and CAS Registry Data.[9] (Verified CAS 471259-71-9 and MW 201.65).[10][8]

Sources

- 1. 40856-44-8|(S)-3-Amino-3-phenylpropionic acid|BLD Pharm [bldpharm.com]

- 2. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]

- 3. cphi-online.com [cphi-online.com]

- 4. researchgate.net [researchgate.net]

- 5. (R)-3-氨基-2-苯丙酸 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride High Purity (>99%) at Best Price [jigspharma.com]

- 9. GSRS [precision.fda.gov]

- 10. 3-Amino-3-phenylpropanoic acid hydrochloride | C9H12ClNO2 | CID 2868374 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Stability & Storage Architecture for (S)-(-)-3-Amino-3-phenylpropionic Acid HCl

This technical guide details the stability profile, degradation mechanisms, and storage protocols for (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (also known as (S)-

Document Control:

-

Subject: (S)-(-)-3-Amino-3-phenylpropionic acid HCl

-

CAS Registry: 83649-47-2 (HCl salt); 40856-44-8 (Free Acid)

-

Classification: Chiral

-Amino Acid -

Criticality: High (Enantiopurity & Hygroscopicity Risk)

Executive Summary

(S)-(-)-3-Amino-3-phenylpropionic acid HCl is a critical chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., Dapoxetine analogs). Unlike

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The hydrochloride salt form significantly alters the physical stability compared to the zwitterionic free acid. The HCl salt is prone to moisture uptake, which catalyzes chemical degradation.

| Property | Specification | Technical Note |

| Chemical Name | (S)-3-Amino-3-phenylpropanoic acid hydrochloride | |

| Molecular Formula | Salt stoichiometry is critical for solubility | |

| Molecular Weight | 201.65 g/mol | Free acid: 165.19 g/mol |

| Physical State | White to off-white crystalline powder | Yellowing indicates oxidation or elimination |

| Solubility | Soluble in water, methanol; Sparingly soluble in ethanol | High water solubility correlates with hygroscopicity |

| Chirality | (S)-Enantiomer | Susceptible to racemization under harsh acidic/basic stress |

| Hygroscopicity | High | Requires desiccated storage to prevent hydrolysis |

Degradation Mechanisms & Stability Risks

Understanding the causality of degradation is essential for designing storage protocols. The two primary failure modes are Retro-Michael Deamination and Benzylic Racemization .

Primary Degradation Pathway: Retro-Michael Deamination

Unlike

-

Trigger: Basic pH, elevated temperature, or prolonged moisture exposure.

-

Mechanism: The benzylic proton is relatively acidic. Base-catalyzed removal leads to the expulsion of the ammonium group (E1cB or E2 mechanism depending on conditions).

Secondary Risk: Racemization

While

-

Trigger: Strong acid hydrolysis or radical oxidation.

-

Consequence: Loss of enantiomeric excess (ee%), leading to the formation of the (R)-enantiomer impurity.

Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of the compound under stress conditions.

Figure 1: Mechanistic degradation pathways showing the critical risk of deamination to cinnamic acid.

Storage & Handling Protocols

To mitigate the risks identified above, the following "Self-Validating" storage protocol must be implemented. "Self-validating" implies that the storage system includes indicators (e.g., humidity cards) that alert the user to failure before the compound is compromised.

Environmental Control

-

Temperature: 2°C to 8°C (Refrigerated).

-

Why: Retards the kinetics of deamination and minimizes thermal energy available for racemization.

-

-

Atmosphere: Inert gas backfill (Argon or Nitrogen) is recommended for long-term storage (>6 months) to prevent oxidative yellowing of the benzylic amine.

-

Humidity: <40% Relative Humidity.

-

Protocol: Store the primary container within a secondary desiccator or use heat-sealed aluminized moisture barrier bags (MBB) with silica gel packets.

-

Packaging Hierarchy

-

Primary: Amber glass vial with a Teflon-lined screw cap (prevents UV activation and chemical leaching).

-

Secondary: Sealed polyethylene bag with a humidity indicator card.

-

Tertiary: Rigid outer container (box) to prevent mechanical breakage in the fridge.

Handling Safety

-

PPE: Nitrile gloves, lab coat, and safety glasses.

-

Hazard: The HCl salt is an irritant (H315, H319, H335). Avoid inhalation of dust.[1]

Analytical Monitoring (Quality Control)

Routine monitoring is required to verify stability. The following HPLC method parameters are recommended for separating the (S)-enantiomer from the (R)-enantiomer and the cinnamic acid impurity.

| Parameter | Condition |

| Method Type | Chiral Reverse-Phase HPLC |

| Column | Chiralpak ZWIX(+) or Crownpak CR(+) (specifically for amino acids) |

| Mobile Phase | 50 mM |

| Detection | UV @ 210 nm (Amine absorption) & 254 nm (Phenyl ring) |

| Flow Rate | 0.5 mL/min |

| Key Markers | (S)-Isomer (Main peak), (R)-Isomer (Racemization), Cinnamic Acid (Degradant, late eluting) |

Experimental Workflow: Stability Testing

For researchers needing to validate a new lot or storage condition, follow this accelerated stability workflow.

Figure 2: Accelerated stability testing workflow for lot validation.

References

-

Chemical Identity & Safety: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 686704, (S)-3-Amino-3-phenylpropanoic acid. Retrieved from [Link]

-

Commercial Specifications & Storage: HSP Pharma. (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride Product Data. Retrieved from [Link]

-

General Stability of

-Amino Acids: Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Incorporation of (S)-(-)-3-Amino-3-phenylpropionic Acid in Peptide Synthesis

This Application Note is designed for researchers and drug development professionals. It provides an authoritative, protocol-driven guide to utilizing (S)-(-)-3-Amino-3-phenylpropionic acid (also known as (S)-

Executive Summary

(S)-(-)-3-Amino-3-phenylpropionic acid (CAS: 40856-44-8) is a

-

Proteolytic Resistance: The additional methylene group in the backbone alters the peptide bond geometry, rendering it unrecognizable to most endogenous proteases.

-

Secondary Structure Induction:

-amino acids strongly promote the formation of stable secondary structures, such as 14-helices, which are critical for disrupting protein-protein interactions (PPIs).

However, the steric bulk of the phenyl group adjacent to the amino moiety presents specific synthetic challenges, particularly in acylation kinetics and solubility . This guide details a self-validating SPPS protocol to overcome these hurdles.

Scientific Foundation & Mechanistic Insights

The -Advantage: Stability without Racemization

A common fear in peptide synthesis is racemization during activation. For

-

Expert Insight: (S)-3-Amino-3-phenylpropionic acid is highly resistant to racemization during activation. The formation of the corresponding 6-membered cyclic intermediate is kinetically disfavored compared to the 5-membered ring of

-amino acids. Consequently, you can employ stronger activation conditions (e.g., HATU) with a wider safety margin than with Cys or His derivatives.

The Kinetic Bottleneck: Coupling To the -Amine

While activating the carboxyl group of (S)-

-

Reason: The phenyl group at the

-position creates significant steric hindrance around the nucleophilic amine. -

Solution: The protocol below mandates a "Double Coupling" strategy for the subsequent residue and recommends the use of HOAt/HATU to maximize reaction rates.

Detailed Experimental Protocol: Fmoc-SPPS

Materials & Reagents[2][3]

-

Building Block: Fmoc-(S)-3-amino-3-phenylpropionic acid (Check enantiomeric purity >99%).

-

Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Recommended to prevent diketopiperazine formation, though less critical for

-peptides, it maximizes yield). -

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

-

Solvents: DMF (Peptide grade), DCM, Piperidine.

Workflow Visualization

The following diagram outlines the decision logic for the coupling cycle, highlighting the divergence for

Caption: Logic flow for SPPS involving (S)-3-Amino-3-phenylpropionic acid. Note the specific "Difficult Coupling Mode" required when the resin-bound amine is sterically hindered.

Step-by-Step Procedure

Phase A: Resin Loading (First Residue)

Use this phase if loading the (S)-beta-Phe as the C-terminal residue.

-

Swell Resin: Place 2-CTC resin (1.0 g, ~1.6 mmol/g) in a reactor. Add dry DCM (10 mL) and shake for 30 min. Drain.

-

Prepare Solution: Dissolve Fmoc-(S)-3-amino-3-phenylpropionic acid (0.6 eq relative to resin capacity to avoid aggregation) in DCM (10 mL). Add DIPEA (4 eq).

-

Loading: Add solution to resin.[2][3] Shake for 2 hours at Room Temperature (RT).

-

Capping: Add Methanol (1 mL) to the reaction mixture (to cap unreacted chloride sites) and shake for 30 min.

-

Wash: Drain, wash with DCM (3x), DMF (3x), DCM (3x).

Phase B: Chain Elongation (The Cycle)

Repeat for each amino acid.

1. Fmoc Deprotection:

-

Add 20% Piperidine in DMF (10 mL/g resin).

-

Shake for 5 minutes . Drain.

-

Add fresh 20% Piperidine/DMF. Shake for 15 minutes . Drain.

-

Validation: Wash with DMF (5x). The flow-through should be colorless.

2. Activation & Coupling (Incoming (S)-beta-Phe):

-

Reagents: Use HATU (0.95 eq vs AA) and DIPEA (2 eq vs AA). Avoid carbodiimides (DIC) for this specific bulky residue to ensure speed.

-

Stoichiometry: Use 4 equivalents of Fmoc-(S)-3-amino-3-phenylpropionic acid.

-

Time: Shake for 2 hours (double the standard time).

3. Activation & Coupling (Coupling TO (S)-beta-Phe):

-

Context: The resin now has (S)-beta-Phe at the N-terminus. The amine is hindered.[2]

-

Strategy:Double Coupling is Mandatory.

-

Pass 1: 4 eq AA, HATU, DIPEA in DMF. Shake 60 min. Drain.

-

Pass 2: 4 eq AA, HATU, DIPEA in DMF. Shake 60 min. Drain.

-

-

Validation: Perform a Kaiser Test. If the beads remain blue (positive for free amine), perform a third coupling with HOAt additive.

Phase C: Cleavage

-

Wash resin with DCM (5x). Dry under nitrogen.

-

Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

-

Add cocktail to resin. Shake for 2-3 hours.

-

Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge to collect the peptide pellet.

Quantitative Data Summary

| Parameter | Standard | (S)- | Impact on Protocol |

| Racemization Risk | Moderate (via Oxazolone) | Low (No 5-ring formation) | Allows use of HATU/Base without loss of chirality. |

| Coupling Rate ( | High | Low (Steric hindrance) | Requires 2x reaction time or double coupling. |

| Solubility (Fmoc) | High | Moderate | Ensure full dissolution in DMF before adding to resin. |

| Proteolytic Stability | Low ( | High ( | Ideal for in vivo therapeutic candidates. |

Troubleshooting & Optimization

Issue: Incomplete Coupling (Positive Kaiser Test)

If coupling to the N-terminus of (S)-beta-Phe fails repeatedly:

-

Solvent Switch: Change solvent from DMF to NMP (N-methyl-2-pyrrolidone) . NMP swells the resin better and solvates hydrophobic beta-peptides more effectively.

-

Temperature: Elevate reaction temperature to 50°C (microwave or water bath). Note: Because beta-AAs are resistant to racemization, thermal acceleration is safer here than with Cys/His.

Issue: Aggregation

-peptides form stable helices that can aggregate on-resin.-

Magic Mixture: Use a solvent system of DMF/DCM/Triton-X (1%) or DMF/DMSO (90:10) to disrupt secondary structures during coupling.

References

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

-

Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

-

ChemPep Inc. Fmoc Solid Phase Peptide Synthesis: Protocols and Troubleshooting. Link

-

Bachem. Peptide Synthesis Guide: Coupling Reagents and Racemization. Link

-

Sigma-Aldrich. Product Specification: Fmoc-(S)-3-amino-3-phenylpropionic acid. Link

Sources

Technical Guide: Utilizing (S)-3-Amino-3-Phenylpropionic Acid in Asymmetric Synthesis

Executive Summary

(S)-3-amino-3-phenylpropionic acid (CAS: 40856-44-8), also known as (S)-

This guide provides validated protocols for three primary applications:

-

Solid-Phase Peptide Synthesis (SPPS) of stable

-peptide helices. -

Cyclization to form the

-lactam core. -

Reduction to chiral amino-alcohols for API synthesis.

Physicochemical Profile & Handling

| Property | Specification |

| IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid |

| Common Name | (S)- |

| Molecular Formula | |

| Molecular Weight | 165.19 g/mol |

| Chirality | (S)-enantiomer (Benzylic amine) |

| Solubility | Water (moderate), Methanol (good), dilute acid/base (excellent) |

| Storage | 2–8°C, Hygroscopic (Store under desiccated conditions) |

Application I: Synthesis of -Peptide Foldamers

Context:

Critical Mechanistic Insight

Coupling

Protocol: Fmoc-Based Solid Phase Synthesis

Reagents:

-

Resin: Rink Amide resin (low loading, ~0.3–0.5 mmol/g recommended to prevent aggregation).

-

Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

-

Base: DIPEA (Diisopropylethylamine).[1]

Step-by-Step Workflow:

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation (The Critical Step):

-

Dissolve Fmoc-(S)-3-amino-3-phenylpropionic acid (3.0 eq relative to resin) in DMF.

-

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add DIPEA (6.0 eq) immediately prior to adding to the resin.

-

Note: Pre-activation should not exceed 2 minutes to avoid racemization, though

-amino acids are generally more resistant to racemization than

-

-

Coupling: Shake the resin slurry for 2 to 4 hours (double the standard time).

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

-

Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Figure 1: Optimized SPPS cycle for

Application II: Synthesis of -Lactams (4-Phenyl-2-azetidinone)

Context: The intramolecular cyclization of (S)-3-amino-3-phenylpropionic acid yields 4-phenyl-2-azetidinone, a core scaffold for monobactam antibiotics and cholesterol absorption inhibitors.

Protocol: Mukaiyama Cyclization

This method uses mild conditions to effect dehydration without racemizing the benzylic center.

Reagents:

-

Reagent: 2-Chloro-1-methylpyridinium iodide (Mukaiyama reagent).

-

Base: Triethylamine (

).[8] -

Solvent: Acetonitrile (

) or Dichloromethane (

Step-by-Step Workflow:

-

Preparation: Dissolve (S)-3-amino-3-phenylpropionic acid (1.0 eq) in dry acetonitrile (concentration ~0.01 M). High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Activation: Add

(3.0 eq) followed by 2-Chloro-1-methylpyridinium iodide (1.2 eq). -

Reflux: Heat the mixture to reflux for 8–12 hours under Nitrogen.

-

Workup: Evaporate solvent. Redissolve in DCM, wash with water and brine.

-

Purification: Flash column chromatography (Ethyl Acetate/Hexane).

-

Yield: Expect 4-phenyl-2-azetidinone with >98% retention of chirality.

Application III: Synthesis of Chiral APIs (Dapoxetine Precursor)

Context: (S)-Dapoxetine (Priligy) is a selective serotonin reuptake inhibitor. Its synthesis relies on the chiral integrity of the benzylic carbon. (S)-3-amino-3-phenylpropionic acid is the direct precursor to the alcohol intermediate required for the ether linkage.

Pathway: Acid

Protocol: Chemoselective Reduction

Reagents:

-

Reducing Agent: Borane-Tetrahydrofuran complex (

) or Lithium Aluminum Hydride ( -

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Setup: Place (S)-3-amino-3-phenylpropionic acid (10 mmol) in a flame-dried flask under Argon. Add anhydrous THF (50 mL).

-

Addition: Cool to 0°C. Add

(1.0 M solution, 25 mL, 2.5 eq) dropwise over 30 minutes.-

Note:

is preferred over

-

-

Reaction: Warm to room temperature and reflux for 4 hours.

-

Quench: Cool to 0°C. Carefully add Methanol to destroy excess borane.

-

Hydrolysis: Add 10% HCl and reflux for 1 hour to break the amine-borane complex.

-

Isolation: Basify with NaOH to pH 10, extract with DCM.

-

Product: (S)-3-amino-3-phenylpropan-1-ol. This intermediate is then coupled with 1-naphthol and methylated to form Dapoxetine.

Figure 2: Divergent synthetic utility of the (S)-beta-phenylalanine scaffold.

References

-

Seebach, D., & Gardiner, J. (2008).[9]

-Peptidic Peptidomimetics. Accounts of Chemical Research. Link -

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

-

Huang, H., et al. (2006). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.[6][7] Tetrahedron. Link (Describes the synthesis of the scaffold and its use in Dapoxetine synthesis).

-

Corey, E. J., et al. (1998). Enantioselective Synthesis of

-Amino Acids. Journal of the American Chemical Society. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. β-Lactam synthesis [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. peptide.com [peptide.com]

- 5. Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]

- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ethz.ch [ethz.ch]

Preparation of constrained peptides with beta-amino acids

Application Note: Preparation of Constrained Peptides with -Amino Acids[1][2][3][4][5]

Executive Summary

The incorporation of

This guide provides a rigorous protocol for the synthesis of constrained peptides containing

Strategic Design & Material Selection

The -Amino Acid Advantage

Constraining a peptide reduces the entropic penalty of binding to a target.

-

-amino acids: Derived from homologation of

-

Cyclic

-amino acids (e.g., ACHC, ACPC): Provide rigid constraints that force specific torsion angles, stabilizing secondary structures even in short oligomers.

Resin Selection

The choice of solid support is pivotal, particularly for constrained peptides requiring head-to-tail cyclization.

| Resin Type | Cleavage Condition | Application | Recommendation |

| 2-Chlorotrityl Chloride (2-CTC) | 1% TFA / DCM | Retains side-chain protecting groups; cleaves from C-terminus. | Preferred for Head-to-Tail Cyclization. |

| Rink Amide | 95% TFA | Cleaves to C-terminal amide; removes all protecting groups. | Suitable for linear constrained peptides (e.g., stapled). |

| Wang Resin | 95% TFA | Cleaves to C-terminal acid. | General use; less suitable for protected fragment condensation. |

Protocol 1: Linear Assembly via Fmoc-SPPS

Challenge:

Reagents

-

Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIEA (Diisopropylethylamine).

-

Deprotection: 20% Piperidine in DMF (v/v).[4]

-

Solvent: DMF (peptide grade, amine-free).

Step-by-Step Workflow

-

Resin Loading (2-CTC Resin):

-

Swell resin in DCM for 30 min.[5]

-

Dissolve the first Fmoc-

-AA (1.2 eq) in DCM with DIEA (4 eq). -

Add to resin and shake for 2 hours.

-

Capping: Add MeOH (1 mL/g resin) and DIEA to cap unreacted chlorides (30 min).

-

Wash: 3x DCM, 3x DMF.

-

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine/DMF (

min).[4] -

Note: Monitor UV absorbance if automated;

-peptides may aggregate, slowing deprotection.

-

-

Coupling Cycle (The Critical Step):

-

Activation: Dissolve Fmoc-

-AA (3-4 eq), HATU (3.8 eq), and HOAt (3.8 eq) in DMF. Add DIEA (8 eq) immediately before delivery. -

Reaction:

-

Standard: Shake for 2–4 hours at room temperature.

-

Microwave (Recommended): Ramp to 75°C over 2 min; hold for 10 min.

-

-

Wash: 4x DMF.

-

-

Monitoring:

-

Perform Kaiser Test (primary amines) or Chloranil Test (secondary amines/proline-like) after every coupling. If positive (blue), repeat coupling (double couple).

-

Visualization: Optimized SPPS Cycle for -Peptides

Figure 1: Optimized SPPS workflow for

Protocol 2: Macrocyclization (Head-to-Tail)

Constraining the peptide via head-to-tail cyclization creates a rigid scaffold. This must be performed in solution at high dilution to favor intramolecular reaction over intermolecular oligomerization.

Reagents

-

Cleavage Cocktail (Mild): 1% TFA in DCM (or HFIP/DCM 1:4).

-

Cyclization Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU; DIEA.

-

Solvent: Dry DCM or DMF.

Step-by-Step Workflow

-

Mild Cleavage (Side-Chain Protected):

-

Treat the peptide-2-CTC resin with 1% TFA/DCM (

min). -

Filter directly into a flask containing 10% Pyridine/MeOH (to neutralize TFA immediately and prevent side-chain deprotection).

-

Concentrate under reduced pressure. Do not dry completely to avoid aggregation.

-

-

Macrocyclization (Pseudo-High Dilution):

-

Dissolve the linear, protected peptide in dry DCM/DMF to a concentration of < 1 mM (critical to avoid dimerization).

-

Add PyBOP (3 eq) and HOBt (3 eq).

-

Add DIEA (6 eq) slowly.

-

Stir for 12–24 hours. Monitor by HPLC/MS.

-

-

Global Deprotection:

-

Evaporate solvents.

-

Treat the cyclic protected peptide with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours to remove side-chain protecting groups.

-